molecular formula C26H30ClN3O2S B284021 N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide

N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide

Numéro de catalogue B284021
Poids moléculaire: 484.1 g/mol
Clé InChI: LUOSUDHJAGZQKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as "CMPD101" and is categorized as a small-molecule inhibitor of the protein kinase CK1δ.

Mécanisme D'action

The mechanism of action of CMPD101 involves the inhibition of CK1δ activity, which leads to the disruption of various cellular processes. CK1δ is known to regulate the activity of various proteins such as p53, β-catenin, and NF-κB, which are involved in cell division, cell survival, and inflammation. Inhibition of CK1δ activity by CMPD101 leads to the disruption of these processes, ultimately leading to cell death.
Biochemical and Physiological Effects
CMPD101 has been shown to have various biochemical and physiological effects. The compound has been shown to induce cell death in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, CMPD101 has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CMPD101 is that it is a small-molecule inhibitor, which makes it easier to study in laboratory experiments. The compound is also highly selective for CK1δ, which reduces the risk of off-target effects. However, one of the main limitations of CMPD101 is that it has poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of CMPD101. One potential direction is to investigate the potential use of CMPD101 in combination with other cancer treatments such as chemotherapy and radiation therapy. Another potential direction is to investigate the use of CMPD101 in the treatment of other diseases such as Huntington's disease and ALS. Additionally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of CMPD101 to improve its efficacy and reduce its toxicity.
In conclusion, CMPD101 is a promising compound that has potential applications in the treatment of various diseases. The compound's ability to selectively inhibit CK1δ activity makes it an attractive target for drug development. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Méthodes De Synthèse

CMPD101 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process involves the use of a thienylboronic acid, which is reacted with an aryl chloride to form a thienylaryl compound. The thienylaryl compound is then reacted with an ethyl piperazine and a piperazine derivative to form the final product, CMPD101.

Applications De Recherche Scientifique

CMPD101 has been studied extensively for its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of CK1δ, which is a protein kinase that plays a crucial role in regulating various cellular processes such as cell division, gene expression, and DNA damage repair.

Propriétés

Formule moléculaire

C26H30ClN3O2S

Poids moléculaire

484.1 g/mol

Nom IUPAC

N-[3-[(4-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-5-ethylthiophen-2-yl]benzamide

InChI

InChI=1S/C26H30ClN3O2S/c1-2-22-18-23(26(33-22)28-25(32)20-6-4-3-5-7-20)24(19-8-10-21(27)11-9-19)30-14-12-29(13-15-30)16-17-31/h3-11,18,24,31H,2,12-17H2,1H3,(H,28,32)

Clé InChI

LUOSUDHJAGZQKT-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)CCO

SMILES canonique

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)CCO

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.